molecular formula C23H21N3O4S B2994035 N-(benzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-2-ylmethyl)benzamide CAS No. 898351-00-3

N-(benzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-2-ylmethyl)benzamide

Katalognummer: B2994035
CAS-Nummer: 898351-00-3
Molekulargewicht: 435.5
InChI-Schlüssel: WXICVVJIJRWKAB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(Benzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-2-ylmethyl)benzamide is a benzothiazole-derived compound characterized by a 3,4,5-trimethoxybenzamide core linked to a benzo[d]thiazol-2-yl group and a pyridin-2-ylmethyl substituent. Benzothiazoles are heterocyclic compounds with broad biological applications, including antitumor, antifungal, and antibacterial activities .

Eigenschaften

IUPAC Name

N-(1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4S/c1-28-18-12-15(13-19(29-2)21(18)30-3)22(27)26(14-16-8-6-7-11-24-16)23-25-17-9-4-5-10-20(17)31-23/h4-13H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXICVVJIJRWKAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N(CC2=CC=CC=N2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Analyse Chemischer Reaktionen

N-(benzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-2-ylmethyl)benzamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues in Indeno[1,2-d]thiazole Derivatives

Several indeno[1,2-d]thiazole-based benzamide derivatives (e.g., compounds 7c–7i) exhibit structural similarities but differ in core heterocycles and substituents. For example:

  • 3,4,5-Trimethoxy-N-(6-methoxy-8H-indeno[1,2-d]thiazol-2-yl)benzamide (7f) features a methoxy-substituted indenothiazole ring, synthesized with a 44% yield via DCM elution .
  • N-(6-Chloro-8H-indeno[1,2-d]thiazol-2-yl)-3,5-dimethoxybenzamide (7e) replaces the pyridinylmethyl group with a chloro-substituted indenothiazole, yielding 39% .

Key Differences :

  • The target compound’s benzo[d]thiazole core (vs.
  • The pyridinylmethyl substituent may improve solubility compared to alkyl or halogen groups in 7c–7i .

N-(Benzo[d]thiazol-2-yl)benzamide Derivatives

highlights derivatives such as:

  • N-(Benzo[d]thiazol-2-yl)-2-chlorobenzamide (1.2d) : Melting point 201–210°C, Rf 0.65 .
  • N-(Benzo[d]thiazol-2-yl)-4-chlorobenzamide (1.2e) : Melting point 202–212°C, Rf 0.55 .

Key Differences :

Thiazole and Triazole Derivatives

  • 3,4,5-Trimethoxy-N-(4-(3,4,5-trimethoxyphenyl)thiazol-2-yl)benzamide (14o) : Features a thiazole ring instead of benzothiazole, with HRMS data confirming molecular ion [M+H]+ at 461.1374 .
  • N-(6-Bromobenzo[d]thiazol-2-yl)-4-(4-methylpiperazin-1-yl)benzamide (11) : Synthesized in 55% yield via THF-mediated coupling .

Key Differences :

  • The pyridinylmethyl group in the target compound may offer better solubility than the bromo or piperazinyl groups in 11 and 14o .

Morpholinoethyl and Pyridinylmethyl Analogues

  • N-(Benzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride: A hydrochloride salt with molecular weight 494.0, likely improving aqueous solubility .
  • N-(5,6-Dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-3-ylmethyl)benzamide : Methyl substitutions on the benzothiazole may enhance metabolic stability compared to the target compound .

Biologische Aktivität

N-(benzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-2-ylmethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article explores its biological activity based on recent research findings, structure-activity relationships (SAR), and case studies.

Chemical Structure and Properties

The compound features a benzothiazole moiety linked to a pyridine ring via a trimethoxybenzamide structure. The structural formula can be represented as follows:

C19H20N2O3S\text{C}_{19}\text{H}_{20}\text{N}_2\text{O}_3\text{S}

This structure provides a basis for its interaction with various biological targets.

Anticancer Activity

Recent studies have shown that compounds containing thiazole and benzamide moieties exhibit significant anticancer properties. For instance, a related series of compounds were synthesized and evaluated for their in vitro anticancer activity against various cancer cell lines. The introduction of different substituents on the thiazole ring was found to enhance cytotoxicity, indicating a strong structure-activity relationship (SAR) .

Table 1: Anticancer Activity of Related Compounds

Compound StructureIC50 (µM)Cancer Cell Line
Compound A23.30A-431
Compound B18.50Jurkat
N-(benzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-2-ylmethyl)benzamideTBDTBD

Neurological Effects

The compound has been identified as a negative allosteric modulator of the Zinc-Activated Channel (ZAC), which is relevant in neurological pathways. This modulation suggests potential applications in treating neurological disorders where ZAC is implicated . The functional characterization indicates that it could serve as a pharmacological tool for exploring physiological functions governed by this receptor.

Structure-Activity Relationship (SAR)

The SAR analysis emphasizes the significance of substituents on the thiazole and benzamide rings. Modifications such as the addition of methoxy groups were correlated with enhanced binding affinity and biological activity .

Table 2: Summary of SAR Findings

Substituent TypeEffect on Activity
Methoxy (-OCH3)Increased cytotoxicity
Halogen (Cl, Br)Enhanced receptor binding
Alkyl chain lengthOptimal at C3-C5

Case Studies

  • Anticancer Efficacy : In one study, derivatives similar to N-(benzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-2-ylmethyl)benzamide were tested against breast cancer cell lines, showing promising results with IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
  • Neurological Modulation : Another investigation highlighted the compound's role in modulating ZAC activity, suggesting its potential use in developing treatments for conditions such as epilepsy or anxiety disorders .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.